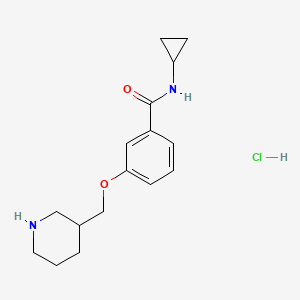
N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride
Vue d'ensemble
Description
“N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride” is a chemical compound with the CAS Number: 1306739-81-0 . Its molecular weight is 274.36 . The IUPAC name for this compound is N-cyclopropyl-3-(3-piperidinylmethoxy)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O2/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.36 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis and Anti-Acetylcholinesterase Activity
N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride and its derivatives have been studied for their potential in anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) discovered that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances anti-AChE activity. This compound was notably effective in increasing acetylcholine content in the cerebral vortex and hippocampus of rats, pointing to its potential as an antidementia agent (Sugimoto et al., 1990).
Potential Antipsychotic Agents
Research by Norman et al. (1996) on heterocyclic analogues of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride showed promise in the development of antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and for their ability to antagonize certain induced responses in mice, suggesting their potential application in treating psychosis (Norman et al., 1996).
Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives. These compounds showed promising antibacterial activity against various bacterial strains. The study highlighted the potential of these compounds in developing new antibacterial agents (Khatiwora et al., 2013).
Serotonin 4 Receptor Agonist Activity
Several studies have evaluated N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives as serotonin 4 (5-HT4) receptor agonists. Sonda et al. (2003) synthesized derivatives that showed potential in increasing gastrointestinal motility, a critical factor in developing treatments for gastrointestinal disorders (Sonda et al., 2003).
Impact on Pharmacokinetics of ALK Inhibitors
Teffera et al. (2013) studied a compound structurally similar to N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride for its role in the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. This research is vital for understanding the metabolism and efficacy of drugs in cancer treatment (Teffera et al., 2013).
GPR40 Full Agonist for Type 2 Diabetes Mellitus
Furukawa et al. (2020) explored derivatives of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride as GPR40 full agonists. These compounds stimulated insulin secretion and improved glucose tolerance in diabetic rats, suggesting potential applications in treating type 2 diabetes mellitus (Furukawa et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12;/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLREFPUPJEVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride | |
CAS RN |
1332531-30-2 | |
| Record name | Benzamide, N-cyclopropyl-3-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
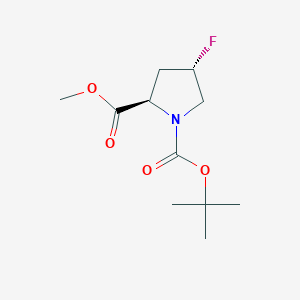
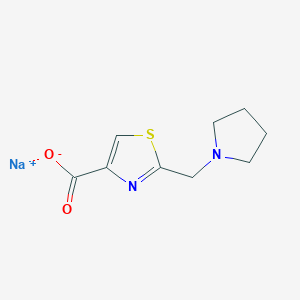
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
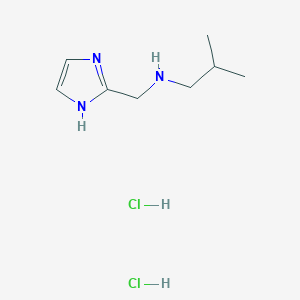
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)
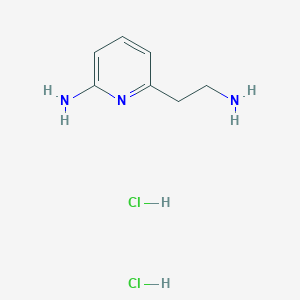
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)
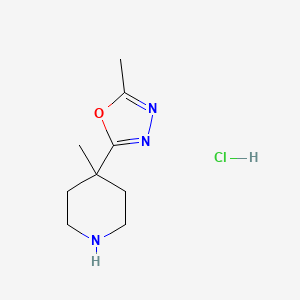
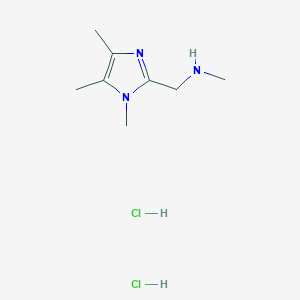
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)